molecular formula C10H8N6O B14381238 1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one CAS No. 88267-84-9

1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one

Cat. No.: B14381238
CAS No.: 88267-84-9
M. Wt: 228.21 g/mol
InChI Key: KHYCMLYIJBSGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a tetrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate aniline derivatives with formamide, followed by the introduction of the tetrazole ring through cycloaddition reactions. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the synthesis process and scale up production.

Chemical Reactions Analysis

1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with altered electronic properties.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Methyl-2-(2H-tetrazol-5-yl)quinazolin-4(1H)-one can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core but lack the tetrazole ring, resulting in different chemical and biological properties.

    Tetrazole-containing compounds: These compounds contain the tetrazole ring but differ in the rest of their structure, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its combination of the quinazolinone and tetrazole moieties, which imparts distinct properties that are not observed in other similar compounds.

Properties

CAS No.

88267-84-9

Molecular Formula

C10H8N6O

Molecular Weight

228.21 g/mol

IUPAC Name

1-methyl-2-(2H-tetrazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C10H8N6O/c1-16-7-5-3-2-4-6(7)10(17)11-9(16)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15)

InChI Key

KHYCMLYIJBSGKG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.